molecular formula C17H30ClN3O B5346424 N-(2-adamantyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride

N-(2-adamantyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride

Cat. No.: B5346424
M. Wt: 327.9 g/mol
InChI Key: ULUWTGYJUWSXNO-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride is a synthetic compound that belongs to the class of adamantane derivatives. These compounds are known for their unique cage-like structure, which imparts significant stability and lipophilicity. The presence of the piperazine ring further enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Properties

IUPAC Name

N-(2-adamantyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O.ClH/c1-19-2-4-20(5-3-19)11-16(21)18-17-14-7-12-6-13(9-14)10-15(17)8-12;/h12-15,17H,2-11H2,1H3,(H,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUWTGYJUWSXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2C3CC4CC(C3)CC2C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantane core is often synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Acetylation: The final step involves the acetylation of the intermediate to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the adamantyl or piperazine moieties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride involves its interaction with specific molecular targets. The adamantyl group is known to enhance membrane permeability, allowing the compound to effectively reach its targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Another adamantane derivative used as an antiviral and antiparkinsonian agent.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: An antiviral drug similar to amantadine.

Uniqueness

N-(2-adamantyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride is unique due to the presence of both the adamantyl and piperazine moieties, which confer distinct pharmacological properties. Its structure allows for enhanced stability and lipophilicity, making it a promising candidate for further research and development.

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